Product packaging for DNA intercalator 2(Cat. No.:)

DNA intercalator 2

Cat. No.: B15135648
M. Wt: 520.4 g/mol
InChI Key: IGDRAJNTZKOMAW-UHFFFAOYSA-N
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Description

DNA Intercalator 2 is a planar, aromatic molecule designed for insertion between the base pairs of the DNA double helix, a process fundamental to biochemical research . This intercalation induces localized structural changes in DNA, including unwinding of the helix and an increase in the separation between base pairs, which can lengthen the DNA molecule . These structural perturbations are the basis for the compound's core research value, as they can significantly interfere with essential enzymatic processes. By binding to DNA, this compound disrupts the activities of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription . This mechanism is exploited in research to halt these processes in experimental models, making it a valuable tool for studying cell proliferation and gene expression . A key application of this compound is in the development of advanced sensor technologies. Its binding to DNA alters the molecule's physical properties, which can be leveraged in biosensors for highly sensitive detection of specific DNA sequences, disease diagnostics, and environmental monitoring . Furthermore, its function is analogous to several established chemotherapeutic agents, such as doxorubicin and actinomycin D, which operate through DNA intercalation to impede rapidly dividing cancer cells . As such, this compound serves as a critical reference compound in cancer biology research and for in vitro screening of potential chemotherapeutic strategies . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H21IN6 B15135648 DNA intercalator 2

Properties

Molecular Formula

C24H21IN6

Molecular Weight

520.4 g/mol

IUPAC Name

2-(3-iodophenyl)-6-(6-piperazin-1-yl-1H-benzimidazol-2-yl)-1H-benzimidazole

InChI

InChI=1S/C24H21IN6/c25-17-3-1-2-15(12-17)23-27-19-6-4-16(13-21(19)29-23)24-28-20-7-5-18(14-22(20)30-24)31-10-8-26-9-11-31/h1-7,12-14,26H,8-11H2,(H,27,29)(H,28,30)

InChI Key

IGDRAJNTZKOMAW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=CC=C6)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DNA intercalator 2 typically involves the formation of planar aromatic moieties that can insert between DNA base pairs. One common synthetic route includes the use of cyclodextrin-based porous polymers to encapsulate the intercalator, enhancing its delivery and reducing toxicity . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the intercalator structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process includes purification steps such as crystallization and chromatography to obtain the pure compound. Quality control measures are essential to ensure the intercalator’s efficacy and safety for use in medical applications .

Chemical Reactions Analysis

Types of Reactions

DNA intercalator 2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to optimize the intercalation process .

Major Products Formed

The major products formed from these reactions include modified intercalators with enhanced or reduced binding affinity to DNA. These modifications can influence the intercalator’s effectiveness in inhibiting DNA replication and transcription .

Scientific Research Applications

DNA intercalator 2 has a wide range of scientific research applications, including:

Mechanism of Action

DNA intercalator 2 exerts its effects by inserting itself between the base pairs of DNA, causing structural distortions that inhibit DNA replication and transcription. The intercalator’s planar aromatic moieties fit snugly between the DNA base pairs, stabilizing the DNA-intercalator complex and preventing the normal functioning of the DNA molecule. This mechanism is particularly effective in targeting rapidly dividing cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Binding Affinity and Structural Correlates

DNA-binding strength, quantified by intrinsic binding constants ($K_b$), varies significantly across intercalators. Key comparisons include:

Compound $K_b$ (M⁻¹) Structural Features Reference
Ethidium bromide (EB) $1.23 \times 10^5$ Classical planar aromatic system
Doxorubicin $1.3 \times 10^5$ Anthracycline core; topoisomerase II inhibition
Ru(II) complex 2 (phen) $>7 \times 10^7$ Phenanthroline ligand; hydrophobic interactions
Au(III) complexes $1.3 \times 10^5–4.4 \times 10^5$ N,N-donor ligands; van der Waals stabilization
Pt1/Pt2/Pt3 complexes Comparable to cis-DDP Monodentate Pt coordination; no crosslinking
Compound 21 (oxime ester) $1.85 \times 10^6$ Nitrophenyl group; π-π stacking

Key Observations :

  • Metal Coordination : Ir(III) and Ru(II) complexes exhibit stronger DNA interactions than their ligand counterparts due to metal-induced polarization .
  • Hydrophobicity : Auxiliary ligands (e.g., phenanthroline in Ru complexes) enhance binding by facilitating π-π interactions .
  • Planarity vs. Flexibility : Classical intercalators like EB rely on planar structures, while metal complexes achieve high $K_b$ through multi-modal binding (e.g., intercalation + groove binding) .
Selectivity and Toxicity Profiles
  • Selectivity : Ru(II) and Ir(III) complexes show sequence-dependent binding, while classical intercalators (EB) lack specificity .
  • Toxicity : Metal-based intercalators (e.g., Pt complexes) avoid crosslinking toxicity but may still trigger oxidative stress .
  • Challenges : Many intercalators fail in clinical trials due to off-target effects or poor bioavailability .

Data Tables

Table 1: DNA-Binding Constants ($K_b$) Across Intercalators
Compound $K_b$ (M⁻¹) Experimental Conditions
EB $1.23 \times 10^5$ CT-DNA, 10% serum, 37°C
Doxorubicin $1.3 \times 10^5$ 10% serum, 37°C
Ru(II) complex 2 $>7 \times 10^7$ CT-DNA viscosity assay
Compound 21 $1.85 \times 10^6$ Wolfe-Shimer equation, CT-DNA
Table 2: Structural Classes and Mechanisms
Class Examples Mechanism
Classical Intercalators EB, DAPI Planar aromatic intercalation
Metal Complexes Ru(II), Au(III), Ir(III) Multi-modal (intercalation + coordination)
Anthracyclines Doxorubicin, Mitoxantrone Intercalation + topoisomerase II inhibition

Q & A

Basic: What experimental assays are recommended to determine the binding affinity and mode of DNA intercalator 2?

Answer:
The Fluorescent Intercalator Displacement (FID) assay is a robust method to quantify binding affinity and distinguish intercalation from groove-binding modes. In this assay, a fluorescent dye (e.g., ethidium bromide or thiazole orange) is displaced by the intercalator, with fluorescence changes inversely proportional to the compound’s binding strength . For example, in competitive FID experiments, the PD50 value (concentration displacing 50% of the reference dye) provides a quantitative metric of relative affinity . Complementary techniques like fluorophotometric titration (measuring fluorescence quenching/enhancement) and electrophoretic mobility shift assays (EMSAs) can validate binding stoichiometry and mode .

Basic: How do structural changes in DNA (e.g., unwinding, elongation) upon intercalation impact experimental design?

Answer:
Intercalators unwind the DNA helix by ~26° per bound molecule and increase contour length, which can alter ligand accessibility and mechanical properties. These effects necessitate:

  • Predefined intercalation gaps in computational models to accommodate unwinding .
  • Mechanical assays (e.g., optical tweezers) to quantify force-dependent elongation and torque changes during intercalator binding .
  • X-ray or NMR structural analysis to resolve base-pair distortions, such as syn/anti conformational shifts in L-DNA induced by intercalators .

Advanced: How can computational methodologies predict intercalator binding poses and energetics in DNA-ligand complexes?

Answer:
Specialized tools like Intercalate automate DNA-intercalator docking by:

Generating B-DNA structures with user-defined sequences.

Introducing intercalation gaps via unwinding and elongation algorithms.

Performing energy minimization and scoring using force fields calibrated against experimental binding data .
Validation studies show agreement with crystallographic data when using modified B-DNA receptors with preformed gaps . For novel intercalators, molecular dynamics (MD) simulations post-docking can refine binding modes and assess kinetic stability .

Advanced: How do multivalent binding mechanisms (e.g., combined intercalation and groove binding) complicate data interpretation?

Answer:
Multivalent intercalators (e.g., RuR3) exhibit mixed binding modes, requiring multiparametric assays to deconvolute contributions:

  • Competitive FID assays with groove-specific (Hoechst) and intercalator-specific (ethidium bromide) dyes .
  • Isothermal titration calorimetry (ITC) to resolve enthalpy/entropy changes for each mode .
  • Single-molecule fluorescence-force spectroscopy to map force-dependent binding/unbinding kinetics, which vary by 7 orders of magnitude between modes .
    Contradictions in binding constants (e.g., Ki values for groove vs. intercalation) highlight the need for orthogonal validation .

Advanced: What strategies resolve contradictions in intercalator-DNA binding data across experimental platforms?

Answer:
Discrepancies often arise from differences in:

  • DNA topology (e.g., supercoiled vs. linear DNA in EMSAs vs. FID assays) .
  • Salt conditions , which modulate electrostatic contributions to binding .
  • Force application in single-molecule assays, which biases intercalator occupancy .
    A standardized protocol should:

Use identical DNA constructs across assays.

Report buffer conditions (ionic strength, pH).

Cross-validate with computational predictions (e.g., McGhee-von Hippel binding models) .

Basic: How are DNA-intercalator conjugates designed to enhance sequence or structural specificity?

Answer:
Hybrid conjugates integrate:

  • Intercalator units (e.g., ethidium) for high-affinity binding.
  • Nucleobase analogs for Watson-Crick base pairing.
  • Linkers (e.g., polyethylene glycol) to control flexibility and binding site spacing .
    For triplex DNA targeting, conjugates with neomycin enhance stabilization via combined intercalation and minor-groove interactions .

Advanced: How can force spectroscopy quantify intercalator binding kinetics under physiological DNA tension?

Answer:
Dual-trap optical tweezers with fluorescence imaging enable simultaneous measurement of DNA extension and intercalator occupancy. Key parameters:

  • Force-dependent unbinding rates (koff), which dominate kinetics under tension .
  • Binding site size (n) and helical twist changes (Δθ), derived from force-extension curves .
    This approach resolves intercalator behavior across a 10 pN–60 pN force range, relevant to replication and transcription .

Advanced: What are the limitations of AutoDock for DNA-intercalator docking, and how are they mitigated?

Answer:
AutoDock 4.0 struggles with:

  • Rigid DNA receptors lacking preformed intercalation gaps .
  • Neglect of DNA unwinding/elongation during docking.
    Solutions include:
  • Using modified B-DNA with gaps as receptors .
  • Post-docking MD simulations to relax DNA-ligand complexes .
  • Validating poses with experimental data (e.g., FID, ITC) .

Basic: How do intercalators affect DNA mechanical properties in single-molecule studies?

Answer:
Intercalators increase DNA contour length (~0.34 nm per bound molecule) and reduce persistence length, altering flexibility. These changes suppress overstretching transitions (e.g., B-to-S-DNA) under tension, as shown in force-extension experiments . Quantification requires calibration against intercalator-free DNA controls .

Advanced: How can duplex-selective intercalators improve specificity in DNA staining applications?

Answer:
Ru(II) complexes with reduced electrostatic interactions (e.g., carboxylate-modified ligands) minimize nonspecific binding to single-stranded DNA. Selectivity is validated via:

  • Luminescence titration (enhanced emission with duplex DNA) .
  • Gel electrophoresis comparing staining efficiency for dsDNA vs. ssDNA .

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